![molecular formula C24H18Cl2N2O2S2 B2961919 5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide CAS No. 325987-24-4](/img/structure/B2961919.png)
5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical intermediate often used in organic synthesis and in the chemical industry . It is also a part of the synthesis of certain drugs .
Synthesis Analysis
The synthesis of this compound involves starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . There are also other methods for its synthesis, such as the one involving 2-chlorothiophene as an initial raw material .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The compound also contains chloro, carbonyl, and amine groups .Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly in the synthesis of drugs. For instance, it plays a crucial role in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders .Physical And Chemical Properties Analysis
The compound has a melting point of 44°C and a boiling point of 122-127°C/16Torr. Its density is 1.50, and its refractive index is between 1.6040 and 1.6080 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
The indole scaffold found in many synthetic drug molecules, including derivatives similar to our compound, has shown high affinity for multiple receptors, making it valuable in antiviral research . Compounds with this structure have been investigated for their inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus, highlighting their potential in developing new antiviral therapies.
Anti-inflammatory and Anticancer Applications
Indole derivatives, which share structural similarities with our compound, are known for their anti-inflammatory and anticancer activities . These compounds have been synthesized and tested for their biological activities, providing a basis for further exploration in the treatment of inflammatory diseases and various forms of cancer.
Pharmaceutical Synthesis Intermediates
The compound’s structure, featuring a thiophene ring, makes it a valuable intermediate in pharmaceutical synthesis. Thiophene derivatives play a crucial role in the development of new drugs due to their special reactivity and have been used in synthesizing medications for a wide array of diseases, including antiretroviral, antidiabetic, and anticancer drugs .
Thromboembolic Disorder Treatment
Specific derivatives of thiophene, which are structurally related to our compound, have been identified as inhibitors of clotting factor Xa. This suggests their use as agents for the prophylaxis and/or treatment of thromboembolic disorders, such as myocardial infarction, stroke, and deep venous thromboses .
Organic Synthesis and Catalysis
The compound’s structural features, particularly the presence of amide groups, make it relevant in the field of organic synthesis and catalysis. Amides are essential in the development of new techniques for the preparation of organic compounds, with applications extending to pharmaceuticals, agrochemicals, and polymers .
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBCASDIPFRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

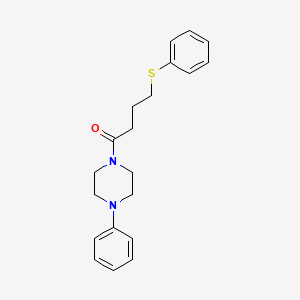
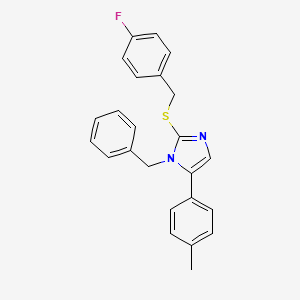
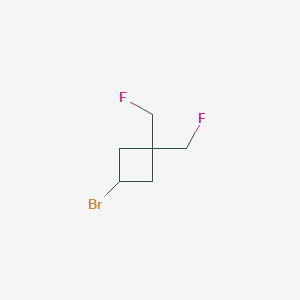
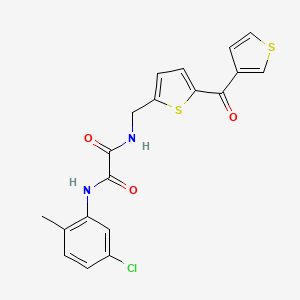
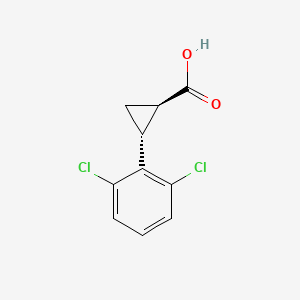
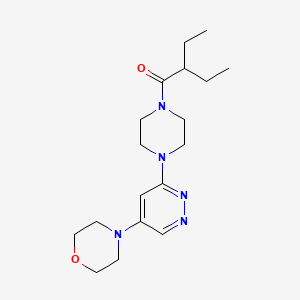
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)


![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)
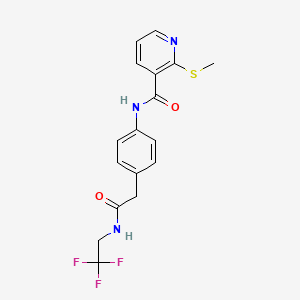
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)
